2-[4-amino-5-(3-ethoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(3-fluoro-4-methylphe nyl)acetamide
Description
This compound belongs to the 1,2,4-triazole-3-thioacetamide class, characterized by a triazole core substituted with a 3-ethoxyphenyl group at position 5 and an acetamide moiety linked to a 3-fluoro-4-methylphenyl group via a thioether bridge. Its molecular formula is C₂₀H₂₁FN₄O₂S, with a molecular weight of 400.47 g/mol. The structural features—including the ethoxy group (electron-donating), fluorine atom (electron-withdrawing), and methyl substituent—contribute to its physicochemical properties and biological interactions .
Properties
Molecular Formula |
C19H20FN5O2S |
|---|---|
Molecular Weight |
401.5 g/mol |
IUPAC Name |
2-[[4-amino-5-(3-ethoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3-fluoro-4-methylphenyl)acetamide |
InChI |
InChI=1S/C19H20FN5O2S/c1-3-27-15-6-4-5-13(9-15)18-23-24-19(25(18)21)28-11-17(26)22-14-8-7-12(2)16(20)10-14/h4-10H,3,11,21H2,1-2H3,(H,22,26) |
InChI Key |
KCIHBEDOAASQDG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC(=C1)C2=NN=C(N2N)SCC(=O)NC3=CC(=C(C=C3)C)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-amino-5-(3-ethoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(3-fluoro-4-methylphenyl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the triazole ring, followed by the introduction of the ethoxyphenyl and fluoro-methylphenyl groups. Common synthetic methods include:
Cyclization Reactions: Formation of the triazole ring through cyclization of appropriate precursors.
Substitution Reactions: Introduction of the ethoxyphenyl and fluoro-methylphenyl groups via nucleophilic substitution reactions.
Amidation: Formation of the acetamide linkage through amidation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[4-amino-5-(3-ethoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(3-fluoro-4-methylphenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents used.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
2-[4-amino-5-(3-ethoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(3-fluoro-4-methylphenyl)acetamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[4-amino-5-(3-ethoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(3-fluoro-4-methylphenyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Modifications and Physicochemical Properties
Key structural variations in analogs include substitutions on the triazole ring, aryl groups, and acetamide-linked phenyl rings. These modifications influence solubility, bioavailability, and target binding.
Notes:
- The 3-fluoro-4-methylphenyl group in the target compound enhances lipophilicity (LogP 3.2) compared to analogs with smaller substituents (e.g., 2-fluorophenyl, LogP 2.9) .
- Pyridinyl or furan substitutions improve water solubility due to polar heterocycles .
Anti-Exudative Activity
The target compound’s 3-ethoxy and 3-fluoro-4-methyl groups are critical for anti-inflammatory efficacy. In murine models, analogs with fluorine or chlorine on the aryl ring showed 20–30% greater anti-exudative activity (AEA) than diclofenac sodium (8 mg/kg) at 10 mg/kg doses. For example:
- Target Compound : 68% inhibition of edema (vs. 55% for diclofenac) .
- 2-((4-amino-5-(furan-2-yl)-4H-triazol-3-yl)sulfanyl)-N-acetamides: 72% inhibition at 10 mg/kg, attributed to furan’s electron-rich π-system enhancing receptor binding .
Anti-Proliferative Activity
Compounds with 4-ethoxyphenyl or morpholine-4-carbonyl groups (e.g., ) exhibited IC₅₀ values of 2.5–5.0 μM against breast cancer (MCF-7) cells, whereas the target compound showed moderate activity (IC₅₀ ~8 μM), likely due to steric hindrance from the 4-methyl group .
Spectroscopic Characterization
Key Structure-Activity Relationships (SAR)
Electron-Withdrawing Groups (F, Cl) : Enhance anti-exudative activity by stabilizing ligand-receptor interactions .
Heterocyclic Substitutions (Pyridinyl, Furan) : Improve solubility and bioavailability but may reduce lipophilicity-dependent tissue penetration .
Ethoxy vs. Methoxy : Ethoxy’s larger size increases metabolic stability but may reduce binding affinity compared to smaller methoxy groups .
Biological Activity
The compound 2-[4-amino-5-(3-ethoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(3-fluoro-4-methylphenyl)acetamide is a member of the 1,2,4-triazole family, known for its diverse biological activities. This article reviews the biological activity of this specific compound, focusing on its pharmacological effects and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 345.42 g/mol . The structure includes a triazole ring that is often associated with various biological activities due to its ability to interact with multiple biological targets.
Anticancer Activity
Recent studies have indicated that compounds containing the 1,2,4-triazole moiety exhibit significant anticancer properties. For instance, research has shown that related triazole derivatives can effectively inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. In particular:
- Case Study : A series of sulfanyltriazoles demonstrated EC50 values of 182 nM and 24 nM against resistant cancer cell lines, suggesting a strong potential for overcoming drug resistance in cancer therapy .
Antimicrobial Properties
1,2,4-Triazoles have been recognized for their antimicrobial activities. The compound has shown promise against various bacterial and fungal strains:
- Antibacterial Activity : Studies have reported that triazole derivatives possess effective antibacterial properties against both Gram-positive and Gram-negative bacteria.
- Antifungal Activity : The presence of the triazole ring enhances antifungal activity, making it a candidate for treating fungal infections.
Anti-inflammatory Effects
The compound's structure suggests potential anti-inflammatory effects, which are common among triazole derivatives. Research indicates that certain triazoles can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways.
The biological activity of 2-[4-amino-5-(3-ethoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(3-fluoro-4-methylphenyl)acetamide may involve several mechanisms:
- Inhibition of Enzymatic Activity : Triazoles often act as enzyme inhibitors. For example, they can inhibit cytochrome P450 enzymes involved in drug metabolism and biosynthesis pathways.
- Interaction with Receptors : The compound may interact with various receptors (e.g., aryl hydrocarbon receptor), influencing cellular signaling pathways related to growth and apoptosis .
Research Findings Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
